2-Methylbenzo[B]thiophene-7-carboxylic acid
Overview
Description
2-Methylbenzo[B]thiophene-7-carboxylic acid is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing aromatic compounds known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of a benzene ring fused to a thiophene ring, with a carboxylic acid group at the 7th position and a methyl group at the 2nd position.
Synthetic Routes and Reaction Conditions:
Aryne Reaction with Alkynyl Sulfides: One of the methods to synthesize benzo[B]thiophenes involves the reaction of aryne intermediates with alkynyl sulfides.
Condensation Reactions: Traditional methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are also employed to prepare thiophene derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes or tetrahydrothiophenes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation using bromine or chlorination using thionyl chloride are typical examples.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
2-Methylbenzo[B]thiophene-7-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylbenzo[B]thiophene-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, thiophene derivatives have been designed to inhibit proteins involved in apoptosis and DNA repair, thereby exerting anticancer effects .
Comparison with Similar Compounds
3-Methylbenzo[B]thiophene-2-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at the 2nd position.
3-Chloro-benzo[B]thiophene-2-carboxylic acid: This derivative has a chlorine substituent, which can influence its chemical reactivity and biological activity.
Uniqueness: 2-Methylbenzo[B]thiophene-7-carboxylic acid is unique due to its specific substitution pattern, which can affect its electronic properties and reactivity. This uniqueness makes it valuable for designing specialized molecules in research and industrial applications.
Properties
IUPAC Name |
2-methyl-1-benzothiophene-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-6-5-7-3-2-4-8(10(11)12)9(7)13-6/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETMKXQKHOGTJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504758 | |
Record name | 2-Methyl-1-benzothiophene-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75288-80-1 | |
Record name | 2-Methyl-1-benzothiophene-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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